Methyl 6-(methylsulfonyl)picolinate

Catalog No.
S15941161
CAS No.
M.F
C8H9NO4S
M. Wt
215.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-(methylsulfonyl)picolinate

Product Name

Methyl 6-(methylsulfonyl)picolinate

IUPAC Name

methyl 6-methylsulfonylpyridine-2-carboxylate

Molecular Formula

C8H9NO4S

Molecular Weight

215.23 g/mol

InChI

InChI=1S/C8H9NO4S/c1-13-8(10)6-4-3-5-7(9-6)14(2,11)12/h3-5H,1-2H3

InChI Key

WFZYZSUBOMBASJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC=C1)S(=O)(=O)C

Methyl 6-(methylsulfonyl)picolinate is an organic compound characterized by the presence of a methylsulfonyl group attached to the sixth position of a picolinate structure. This compound is notable for its unique functional group, which imparts specific chemical reactivity and potential biological activity. The molecular formula of methyl 6-(methylsulfonyl)picolinate is C_12H_13NO_4S, and it is typically synthesized from picolinic acid derivatives.

Methyl 6-(methylsulfonyl)picolinate can undergo various chemical transformations:

  • Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: This compound can be reduced to convert the methylsulfonyl group into a methylthio group, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under basic conditions, leading to various substituted picolinates.

Methyl 6-(methylsulfonyl)picolinate exhibits significant biological activity, particularly in the field of medicinal chemistry. Its mechanism of action often involves interaction with specific enzymes or receptors, where the methylsulfonyl group can form strong interactions with active sites. This property makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors. Additionally, it has been explored for its potential roles in enzyme inhibition and protein-ligand interactions.

The synthesis of methyl 6-(methylsulfonyl)picolinate typically involves the reaction of picolinic acid derivatives with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions are carefully controlled to ensure selective formation of the desired product. While industrial production methods are not extensively documented, large-scale synthesis would likely follow similar laboratory principles but optimized for yield and purity.

Methyl 6-(methylsulfonyl)picolinate has several applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
  • Industry: It finds applications in the development of agrochemicals and herbicides, contributing to agricultural science.

Research involving methyl 6-(methylsulfonyl)picolinate has demonstrated its potential for enzyme inhibition. Studies have shown that compounds with similar functional groups can interact with metalloenzymes, suggesting that this compound may also exhibit inhibitory effects against specific enzymes through competitive binding mechanisms. Such studies are crucial for understanding its role in pharmacology and biochemistry .

Methyl 6-(methylsulfonyl)picolinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUniqueness
Methyl picolinateLacks the methylsulfonyl groupLess reactive due to absence of sulfur functionality
Methyl 5-(methylsulfonyl)picolinateSulfonyl group at a different positionDifferent reactivity profile compared to methyl 6 variant
Methyl 5-chloropicolinateContains a chlorine atom instead of a methylsulfonyl groupDifferent reactivity and applications due to halogen presence
Methyl 5-nitropicolinateContains a nitro groupDistinct properties due to electron-withdrawing nature of nitro

Methyl 6-(methylsulfonyl)picolinate is unique due to its specific positioning of the methylsulfonyl group, which influences its reactivity and potential applications in synthesis and medicinal chemistry.

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Exact Mass

215.02522894 g/mol

Monoisotopic Mass

215.02522894 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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